![molecular formula C12H14N2O3 B11766752 Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate](/img/structure/B11766752.png)
Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of biological activities, including their use as sedatives, anxiolytics, and anticonvulsants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with ethyl acetoacetate under acidic conditions to form the benzodiazepine core. This intermediate is then esterified with methanol to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization and esterification processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry principles can be applied to minimize the use of hazardous reagents and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Aqueous sodium hydroxide
Major Products Formed
Oxidation: N-oxides
Reduction: Dihydro derivatives
Substitution: Carboxylic acids
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as anxiety and epilepsy.
Industry: The compound is used in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate involves its interaction with specific molecular targets in the body. Benzodiazepines typically act on the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The exact molecular pathways and targets involved in the action of this compound are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine used as an anxiolytic and anticonvulsant.
Lorazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Uniqueness
Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate is unique due to its specific ester functional group, which can be modified to create a variety of derivatives with potentially different biological activities. This makes it a valuable compound for research and development in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H14N2O3 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
methyl 2-(2-oxo-1,3,4,5-tetrahydro-1,4-benzodiazepin-3-yl)acetate |
InChI |
InChI=1S/C12H14N2O3/c1-17-11(15)6-10-12(16)14-9-5-3-2-4-8(9)7-13-10/h2-5,10,13H,6-7H2,1H3,(H,14,16) |
InChI-Schlüssel |
KIOMUHRQSRNYAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1C(=O)NC2=CC=CC=C2CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


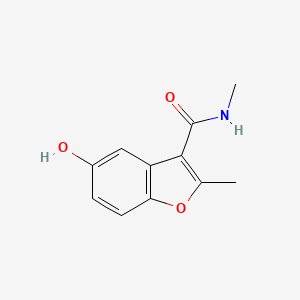
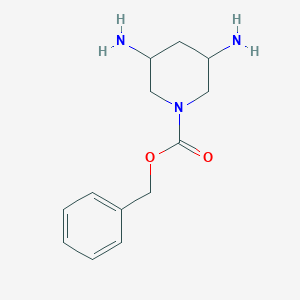
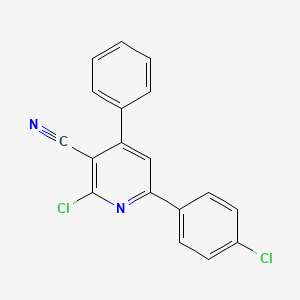

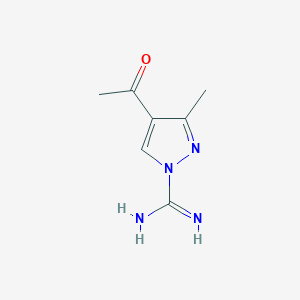
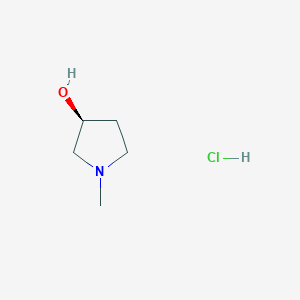

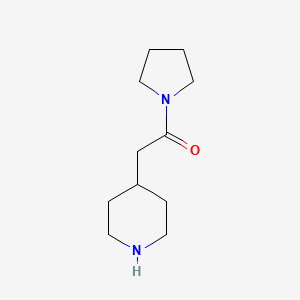


![3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride](/img/structure/B11766734.png)


![Ethyl 8-{3-[(1H-indol-2-yl)methyl]phenyl}-8-oxooctanoate](/img/structure/B11766764.png)
